molecular formula C12H14F3NO3SSi B12047120 (4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate CAS No. 1259448-37-7

(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate

Cat. No.: B12047120
CAS No.: 1259448-37-7
M. Wt: 337.39 g/mol
InChI Key: LLCJFYYASDIOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate typically involves the reaction of 4-trimethylsilyl-1H-indole with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are substituted indoles and indole-containing cycloadducts .

Mechanism of Action

The mechanism of action of (4-trimethylsilyl-1H-indol-5-yl) trifluorom

Properties

CAS No.

1259448-37-7

Molecular Formula

C12H14F3NO3SSi

Molecular Weight

337.39 g/mol

IUPAC Name

(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H14F3NO3SSi/c1-21(2,3)11-8-6-7-16-9(8)4-5-10(11)19-20(17,18)12(13,14)15/h4-7,16H,1-3H3

InChI Key

LLCJFYYASDIOJN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC2=C1C=CN2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.